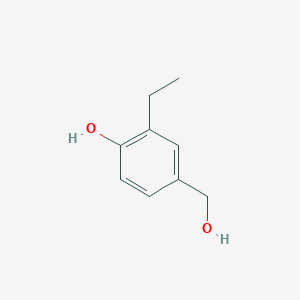

2-Ethyl-4-(hydroxymethyl)phenol

Description

2-Ethyl-4-(hydroxymethyl)phenol is a phenolic derivative characterized by a hydroxymethyl (-CH₂OH) group at the para position and an ethyl (-C₂H₅) substituent at the ortho position relative to the phenolic hydroxyl group. This compound is of interest in both pharmaceutical and materials science due to its reactive hydroxymethyl group, which enables diverse chemical modifications.

In pharmaceutical contexts, hydroxymethyl groups are employed as bioisosteres for phenolic -OH groups to enhance metabolic stability. For instance, replacing phenol with hydroxymethyl in NMDA receptor antagonists improved selectivity and reduced hepatic metabolism . In materials science, hydroxymethylphenol derivatives are key intermediates in phenol-formaldehyde (PF) resin synthesis. These groups react with aldehydes to form cross-linked polymers, critical for thermosetting resins used in wood adhesives and laminates .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-ethyl-4-(hydroxymethyl)phenol |

InChI |

InChI=1S/C9H12O2/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,10-11H,2,6H2,1H3 |

InChI Key |

LSGNENXQYZJBCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-Ethyl-4-(hydroxymethyl)phenol:

Reactivity and Metabolic Stability

- Hydroxymethyl vs. Phenol: Hydroxymethyl groups in this compound reduce glucuronidation/sulfation rates compared to phenolic -OH, enhancing pharmacokinetic stability in drug candidates .

Research Findings and Data Tables

Table 1: Pharmacological Comparison

| Compound | Target Receptor | Affinity (Ki) | Selectivity for PCP Site | Metabolic Stability |

|---|---|---|---|---|

| This compound (Derivative 66) | GluN2B (NMDA) | 101 nM | High (No interaction) | Improved |

| Phenolic NMDA antagonist (Parent) | GluN2B | ~200 nM | Low (PCP interaction) | Poor |

Table 2: Resin Properties with Different Catalysts

| Catalyst | Residual Phenol (%) | Residual Formaldehyde (%) | Rate Constant (min⁻¹) |

|---|---|---|---|

| DETA | 0.12 | 0.15 | 0.67 |

| TETA | 0.03 | 0.02 | 0.45 |

| NH₃ | 1.50 | 5.80 | 0.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.